2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a methoxyaniline group, a thienyl group, and a butanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with a suitable thienyl derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with butanohydrazide in the presence of a catalyst to yield the final compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid
- 2-(4-Methoxyanilino)-2-(2-thienyl)acetaldehyde
Uniqueness
2-(4-METHOXYANILINO)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-3-15(18-12-6-8-13(21-2)9-7-12)16(20)19-17-11-14-5-4-10-22-14/h4-11,15,18H,3H2,1-2H3,(H,19,20)/b17-11+ |
InChI Key |
ZQFWRVKJQPYSCK-GZTJUZNOSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CS1)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CS1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.